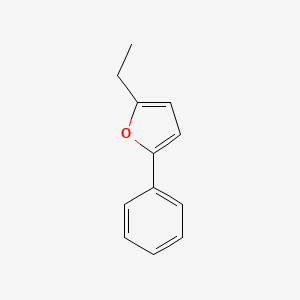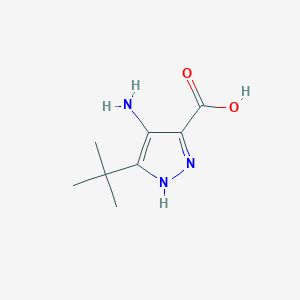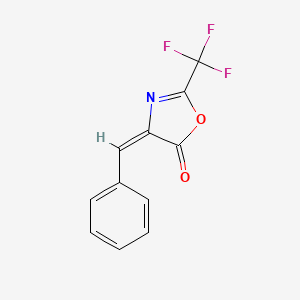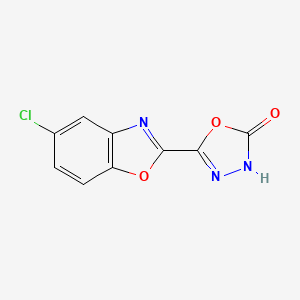![molecular formula C19H17NO4 B12901048 Ethanone, 1-[3-[(6,7-dimethoxy-4-quinolinyl)oxy]phenyl]- CAS No. 651054-43-2](/img/structure/B12901048.png)
Ethanone, 1-[3-[(6,7-dimethoxy-4-quinolinyl)oxy]phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)ethanone is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a quinoline moiety substituted with methoxy groups at positions 6 and 7, and an ethanone group attached to a phenyl ring via an ether linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)ethanone typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Ether Formation: The phenyl ring is introduced through an ether linkage by reacting the methoxylated quinoline with a phenol derivative under basic conditions, typically using potassium carbonate as the base and a suitable solvent like dimethylformamide.
Ethanone Introduction:
Industrial Production Methods
Industrial production of 1-(3-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)ethanone follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques like crystallization and chromatography to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the ethanone group to an alcohol.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents like sodium hydride and alkyl halides to form different alkoxy derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide with alkyl halides.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Quinoline alcohol derivatives.
Substitution: Alkoxy-substituted quinoline derivatives.
Applications De Recherche Scientifique
1-(3-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an inhibitor of various enzymes and receptors.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 1-(3-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit enzymes like kinases and proteases by binding to their active sites, thereby blocking their activity.
Pathways Involved: It can modulate signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline
- N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-N’-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
Uniqueness
1-(3-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)ethanone is unique due to its specific substitution pattern and the presence of the ethanone group, which imparts distinct chemical and biological properties compared to other quinoline derivatives. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.
Propriétés
Numéro CAS |
651054-43-2 |
|---|---|
Formule moléculaire |
C19H17NO4 |
Poids moléculaire |
323.3 g/mol |
Nom IUPAC |
1-[3-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]ethanone |
InChI |
InChI=1S/C19H17NO4/c1-12(21)13-5-4-6-14(9-13)24-17-7-8-20-16-11-19(23-3)18(22-2)10-15(16)17/h4-11H,1-3H3 |
Clé InChI |
HDJHUVWQWGEDSN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CC=C1)OC2=C3C=C(C(=CC3=NC=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-chloro-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B12900978.png)

![N-((1-Ethylpyrrolidin-2-yl)methyl)-3-methoxybenzo[b]thiophene-2-carboxamide phosphate](/img/structure/B12900983.png)









